1-异戊基-1H-吡唑-5-硼酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

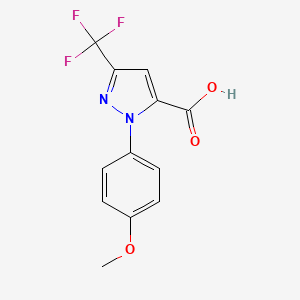

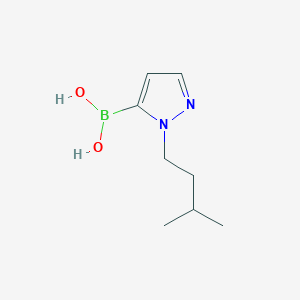

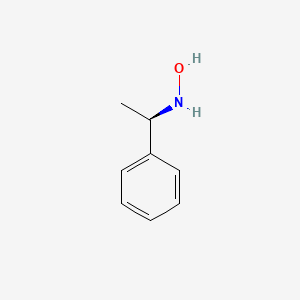

1-Isopentyl-1H-pyrazole-5-boronic acid is a chemical compound that belongs to the class of organic compounds known as pyrazoleboronic acids. These compounds are characterized by a pyrazole ring, which is a five-membered heterocyclic compound containing two nitrogen atoms, and a boronic acid group, which is known for its ability to form reversible covalent bonds with diols and other Lewis bases. This makes pyrazoleboronic acids valuable in various chemical reactions, particularly in the field of organic synthesis and medicinal chemistry.

Synthesis Analysis

The synthesis of pyrazoleboronic acids can be achieved through multiple pathways. One such method involves the sequential lithiation and boronation of 1-alkyl-1H-4-bromopyrazoles. This process can lead to the formation of various 1-alkyl-1H-pyrazol-4-ylboronic acids, depending on the alkyl group and the conditions used during the synthesis . The presence of water can facilitate the activation process of the Si–H bond by the boron Lewis acid center, which is crucial in the formation of the boronic acid group. The synthesis of related compounds, such as 3,4-disubstituted isoxazole derivatives, has been achieved by regioselective cleavage of pyrano[3,4-c]isoxazoles with boron trihalide, which could provide insights into similar regioselective syntheses involving pyrazoleboronic acids .

Molecular Structure Analysis

The molecular structure of pyrazoleboronic acids is characterized by the presence of a boronic acid group attached to the pyrazole ring. The exact position of the boronic acid group on the ring can influence the reactivity and the types of reactions the compound can participate in. The structural characterization of these compounds is typically performed using NMR spectroscopy and X-ray crystallography, which provide detailed information about the molecular geometry and the electronic environment of the atoms within the molecule .

Chemical Reactions Analysis

Pyrazoleboronic acids are versatile intermediates in organic synthesis. They can undergo Suzuki coupling reactions, which are a type of cross-coupling reaction that forms carbon-carbon bonds between a boronic acid and a halide using a palladium catalyst. For instance, 5-hydroxy-1H-pyrazoles can be transformed into their corresponding trifluoromethane sulfonates, which then participate in Suzuki coupling with various boronic acids to yield 1,5-disubstituted-1H-pyrazoles . These reactions are highly valuable for constructing complex molecular architectures, as they allow for the introduction of diverse substituents into the pyrazole ring.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-Isopentyl-1H-pyrazole-5-boronic acid would be influenced by both the pyrazole and boronic acid functional groups. The boronic acid group is known for its ability to undergo reversible binding with diols, which can be exploited in sensor applications or in the dynamic covalent chemistry. The pyrazole ring contributes to the compound's stability and electronic properties, which can be tuned by substituents on the ring. The solubility, boiling and melting points, and stability of the compound would be determined by the specific substituents and their interactions with the surrounding environment. Detailed studies on these properties would typically involve a combination of experimental techniques such as differential scanning calorimetry, thermogravimetric analysis, and solubility tests. However, the provided papers do not offer specific data on the physical and chemical properties of 1-Isopentyl-1H-pyrazole-5-boronic acid .

科学研究应用

合成与表征:

- 该化合物是合成生物活性化合物的重要中间体。一项研究描述了从 1H-吡唑合成相关化合物松香醇 1-甲基-1H-吡唑-5-硼酸酯,突出了其在有机合成中的相关性 (张玉珏,2013)。

- 另一项关于使用铃木偶联区域选择性合成 1,5-二取代-1H-吡唑的研究表明吡唑硼酸在创建结构多样的化合物中的效用 (P. Dragovich 等,2007)。

分子相互作用和反应:

- 一项关于硼酸与吡唑衍生物不成比例反应的结构要求的研究强调了该化合物在复杂化学反应中的作用 (曹忠模等,2021)。

- 对二硼烷(4)吡唑衍生物的研究提供了对相关硼吡唑物种的潜在聚合结构和性质的见解,证明了该化合物在理解复杂分子结构中的重要性 (C. Brock 等,1988)。

有机合成中的方法学发展:

- 诸如固相合成吡唑和异恶唑的研究说明了该化合物在开发新型合成方法中的作用,有可能在产品合成中提供高收率和高纯度 (D. Shen 等,2000)。

- 另一个例子是 1-甲基-1H-吡唑-4-硼酸松香醇酯的改进合成,突出了硼酸衍生物合成和稳定性的进展 (Peter R. Mullens,2009)。

化学和材料科学中的高级应用:

- 对用于有机发光二极管的吡唑硼化合物的研究展示了该化合物在材料科学和电子学中的相关性 (邓高臣等,2019)。

- 关于硼三氮唑(咪唑或吡唑的生物等排体)的合成和稳定性的研究表明此类化合物在制药和生物化学中的潜力 (Didier Zurwerra 等,2015)。

安全和危害

未来方向

The protodeboronation of 1°, 2° and 3° alkyl boronic esters, such as 1-Isopentyl-1H-pyrazole-5-boronic acid, is not well developed . Therefore, future research could focus on developing efficient methods for the protodeboronation of these compounds. This could potentially expand their applications in organic synthesis .

属性

IUPAC Name |

[2-(3-methylbutyl)pyrazol-3-yl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15BN2O2/c1-7(2)4-6-11-8(9(12)13)3-5-10-11/h3,5,7,12-13H,4,6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWFZHICUFOUGRG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=NN1CCC(C)C)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15BN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30461887 |

Source

|

| Record name | 1-Isopentyl-1H-pyrazole-5-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30461887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-Isopentyl-1H-pyrazol-5-yl)boronic acid | |

CAS RN |

847818-66-0 |

Source

|

| Record name | 1-Isopentyl-1H-pyrazole-5-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30461887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2S)-3-[(4-methoxyphenyl)methoxy]-2-methylpropan-1-ol](/img/structure/B1310621.png)

![2,4-Dichloro-6-methylthieno[2,3-D]pyrimidine](/img/structure/B1310623.png)

![[2-(Acetyloxy)-5-nitro-1,3-phenylene]di(methylene) diacetate](/img/structure/B1310644.png)